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Compound of Interest

Compound Name: 2,7-Dimethyl-9H-carbazole

Cat. No.: B172768

A Case Study on Dimethyl 9H-carbazole-2,7-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the crystal structure of 2,7-Dimethyl-9H-carbazole did not
yield any publicly available crystallographic data. Therefore, this guide presents a detailed
analysis of a closely related compound, Dimethyl 9H-carbazole-2,7-dicarboxylate, for which
comprehensive crystal structure data is available. The methodologies and data presentation
provided herein serve as a representative example for the crystallographic analysis of 2,7-
disubstituted carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that are of
considerable interest to researchers in materials science and drug development due to their
unique electronic, photophysical, and biological properties. The precise three-dimensional
arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction,
is crucial for understanding their structure-property relationships and for rational design in
various applications. This technical guide details the crystal structure and the experimental
protocol for the determination of a 2,7-disubstituted carbazole derivative.

Crystal Structure and Data of Dimethyl 9H-
carbazole-2,7-dicarboxylate
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The crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate reveals a nearly planar
carbazole ring system.[1][2] The two methyl ester groups are oriented in a trans configuration
relative to each other and are slightly tilted from the mean plane of the carbazole core.[1][2][3]
In the crystal, molecules form inversion dimers through N-H---O hydrogen bonds.[1][2][3] These
dimers are further linked by parallel slipped 1t-1t stacking interactions, forming slabs that
propagate along the b-axis.[1][2][3]

The following table summarizes the key crystallographic data for dimethyl 9H-carbazole-2,7-
dicarboxylate.[2]
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Parameter Value
Chemical Formula C16H13NOa4
Formula Weight 283.27 g/mol
Crystal System Monoclinic
Space Group C2/c

Unit Cell Dimensions

a 29.684(2) A
b 5.8264(4) A
C 15.4210(11) A
a 90°

B 96.252(3)°

y 90°

Volume 2651.2(3) A3
z 8

Data Collection

Radiation Mo Ka (A = 0.71073 A)
Temperature 100 K

Crystal Size 0.28 x0.18 x 0.10 mm
Refinement

Reflections Collected 16278

Independent Reflections 2716

R_int 0.042

The planarity of the carbazole ring system is a notable feature, with a mean deviation from

planarity of 0.037 A for the non-hydrogen atoms.[1][2][3]

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26594478/
https://escholarship.org/content/qt8c25k37w/qt8c25k37w.pdf
https://escholarship.org/uc/item/8c25k37w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value
Dihedral Angle (Ester Group 1) 8.12(6)°
Dihedral Angle (Ester Group 2) 8.21(5)°

TI-1T Stacking Interactions

Inter-centroid Distance 3.6042(8) A
Inter-planar Distance 3.3437(5) A
Slippage 1.345 A

Experimental Protocols

The determination of the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate involves
several key stages, from synthesis to data analysis.

The synthesis of dimethyl 9H-carbazole-2,7-dicarboxylate was performed according to a
previously reported literature procedure. High-quality single crystals suitable for X-ray
diffraction were grown by the slow evaporation of a solution of the compound in ethanol.[2]

A suitable single crystal was mounted on a diffractometer for data collection.

» Data Collection: X-ray diffraction data were collected using a Bruker CMOS detector
diffractometer with Mo Ka radiation at a temperature of 100 K.[2]

 Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F2. The hydrogen atom on the nitrogen was located in a
difference Fourier map and refined with a distance restraint. Carbon-bound hydrogen atoms
were placed in calculated positions and refined using a riding model.[2] An absorption
correction was applied using a multi-scan method.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal
structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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